2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine
Overview
Description
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitropyridine moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine typically involves multiple steps. One common approach starts with the preparation of the oxadiazole ring, which can be synthesized by reacting an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The resulting oxadiazole derivative is then subjected to further reactions to introduce the ethoxyphenyl and nitropyridine groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amino-substituted pyridine.
Scientific Research Applications
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitropyridine moiety may interact with nucleophilic sites, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions .
Comparison with Similar Compounds
Similar Compounds
5-(2-Ethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione: This compound shares the oxadiazole ring and ethoxyphenyl group but lacks the nitropyridine moiety.
2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one: This compound has a similar sulfanyl linkage but features a different core structure.
Uniqueness
2-{[5-(2-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-ethoxyphenyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-2-22-12-8-4-3-6-10(12)13-17-18-15(23-13)24-14-11(19(20)21)7-5-9-16-14/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKFKXNGOGVBRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(O2)SC3=C(C=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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